2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is a compound belonging to the class of quinazoline derivatives, which are known for their diverse biological activities. This particular compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders.
The compound's structure can be classified under the category of heterocyclic compounds, specifically quinazolines. Quinazolines are bicyclic compounds that consist of a benzene ring fused to a pyrimidine ring. The specific derivative in question features an ethylamino group and methoxy substituents, which are critical for its biological activity. The synthesis and characterization of this compound have been documented in various scientific literature, emphasizing its significance in medicinal chemistry.
The synthesis of 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one typically involves several steps:
The reaction conditions typically involve refluxing in an organic solvent such as ethanol or dioxane, often in the presence of a base like potassium carbonate to facilitate the reaction .
The molecular formula for 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is . The structure features:
The compound's three-dimensional structure can be elucidated through techniques such as X-ray crystallography, which provides insights into bond lengths and angles within the molecule .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or solubility .
The mechanism of action for 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is primarily linked to its interaction with biological targets:
In silico studies have predicted that this compound exhibits favorable binding affinities for various targets, suggesting potential therapeutic applications .
The physical properties of 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen functionalities .
The applications of 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one are diverse:
Research continues to explore its potential therapeutic effects and mechanisms, paving the way for future clinical applications .
This compound is systematically named as 2-[(ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one, reflecting its core quinazolinone structure and substituents. Its CAS Registry Number (730976-49-5) provides a unique identifier for chemical databases and procurement [4] [7]. The molecular formula C₁₃H₁₇N₃O₃ (molecular weight: 263.30 g/mol) indicates moderate lipophilicity, further confirmed by its predicted boiling point (419.5°C) and density (1.27 g/cm³) [4] [9]. Key structural features include:
The canonical SMILES notation (CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC) and InChIKey (SEXRDGFJSQWDRA-UHFFFAOYSA-N) provide machine-readable descriptors for cheminformatics analyses [9]. Its structural classification places it within the 2,3-disubstituted-4(3H)-quinazolinone category, where the ethylaminomethyl group at position 2 and hydrogen at position 3 allow tautomeric flexibility [4].
Table 1: Structural Comparison with Related Quinazolinones
Compound Name | Substituents | Molecular Formula | CAS Number |
---|---|---|---|
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one | 2-(Ethylaminomethyl); 6,7-dimethoxy | C₁₃H₁₇N₃O₃ | 730976-49-5 |
6,7-Dimethoxy-3,4-dihydroquinazoline-4-one | Unsubstituted at C2 and C3 | C₁₀H₁₀N₂O₃ | 13794-72-4 |
Gefitinib Impurity E (6,7-Dimethoxy-4(3H)-quinazolinone) | Unsubstituted | C₁₀H₁₀N₂O₃ | 13794-72-4 |
Quinazolinone therapeutics evolved from natural alkaloid isolation to targeted synthetic agents. Early discoveries centered on febrifugine, a plant-derived quinazolinone alkaloid used traditionally for malaria treatment [3]. Modern medicinal chemistry leveraged the scaffold’s versatility, culminating in FDA-approved kinase inhibitors:
The compound 2-[(ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one represents a structural intermediate in this evolution. Its 6,7-dimethoxy motif mirrors gefitinib’s pharmacophore, critical for anchoring in the EGFR ATP-binding pocket. The ethylaminomethyl side chain at C2 diverges from classical inhibitors, suggesting exploration for novel targets or reduced resistance potential [5] [10]. Synthetic routes to such derivatives advanced from classical methods like:
Table 2: Timeline of Key Quinazolinone Therapeutics
Year | Development Milestone | Significance |
---|---|---|
1889 | Paal and Bush propose quinazoline numbering | Standardized chemical nomenclature |
1947 | Febrifugine isolation from Dichroa febrifuga | Validated antimalarial activity |
2003 | FDA approval of Gefitinib | First EGFR-targeted quinazolinone for NSCLC |
2022 | Novel quinazoline derivatives (e.g., compound 18) | Nanomolar potency against gastric cancer cells [8] |
Quinazolinones exhibit multifaceted bioactivity due to their ability to mimic purine bases in enzyme binding sites. The ethylaminomethyl-substituted derivative holds promise in several domains:
Target Selectivity and Mechanism
Structure-Activity Relationship (SAR) Insights
Position-specific modifications drive pharmacological outcomes:
Recent studies highlight synergistic roles of these features:
"Substitutions at R5 with phenyl, 4-fluorophenyl, or prop-2-yn-1-ylamino groups were tolerated against Mycobacterium tuberculosis. Replacement of X = C with X = N was not favorable" [6].
Ongoing research explores this compound as a precursor for PROTACs (Proteolysis-Targeting Chimeras) and covalent inhibitors, leveraging its modifiable sites for linker conjugation or warhead attachment [8].
Table 3: Key Physicochemical Properties
Property | Value | Method | Significance |
---|---|---|---|
Molecular Weight | 263.30 g/mol | Calculated | Optimal for oral bioavailability |
Predicted Boiling Point | 419.5 ± 55.0 °C | QSPR | Thermal stability assessment |
Predicted pKa | 6.92 ± 0.10 | Computational | Ionization state at physiological pH |
Lipophilicity (log P) | ~1.27 | Calculated | Balance of membrane permeability/solubility |